1,1-Dimethylguanidine sulfate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

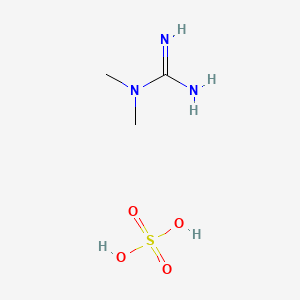

Structure

2D Structure

Properties

IUPAC Name |

1,1-dimethylguanidine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3.H2O4S/c1-6(2)3(4)5;1-5(2,3)4/h1-2H3,(H3,4,5);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACPFLXJEPKOPGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H11N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

598-65-2 | |

| Record name | Guanidine, N,N-dimethyl-, sulfate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=598-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40922732 | |

| Record name | Sulfuric acid--N,N-dimethylguanidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40922732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186-46-5, 598-65-2 | |

| Record name | 1,1-Dimethylguanidine sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC3715 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3715 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfuric acid--N,N-dimethylguanidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40922732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dimethylguanidinium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.355 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1,1-Dimethylguanidine Sulfate

CAS Number: 598-65-2 Molecular Formula: C₆H₂₀N₆O₄S (or [(CH₃)₂NC(NH₂)=NH]₂ · H₂SO₄) Molecular Weight: 272.33 g/mol

This technical guide provides an in-depth overview of 1,1-Dimethylguanidine sulfate, a versatile chemical compound used in various research and industrial applications. The document details its physicochemical properties, relevant experimental protocols, and its role in biological pathways, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Properties

This compound is a white to off-white crystalline powder.[1] It is known for its high melting point and good solubility in polar solvents.[1][2] The compound is hygroscopic and should be stored in a cool, dark place under an inert atmosphere to maintain its integrity.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 598-65-2 | [1] |

| Molecular Formula | C₆H₁₈N₆·H₂SO₄ | [4] |

| Molecular Weight | 272.33 g/mol | [1] |

| Appearance | White to almost white powder/solid | [1][5] |

| Melting Point | >300 °C (decomposes) | [6][7] |

| Solubility in Water | 490 g/L (at 20 °C) | [8] |

| Storage Conditions | Room temperature, store under inert gas | [3] |

Table 2: Spectroscopic Data References

| Spectrum Type | Database / Reference |

| ¹H NMR | PubChem CID 69024[9] |

| ¹³C NMR | PubChem CID 69024[9] |

| Infrared (IR) | PubChem CID 69024[9] |

Applications in Research and Synthesis

This compound serves as a valuable intermediate and reagent in several chemical processes. Its primary applications include its use as a precursor in the synthesis of complex heterocyclic molecules and as an activator in industrial processes.

-

Pharmaceutical and Agrochemical Intermediate: The compound is utilized as a building block in the development of new therapeutic agents and agrochemicals.[9]

-

Synthesis of Pictet-Spengler Reaction Substrates: It is employed in the synthesis of N²,N²-dimethyl-4-(1-methyl-1H-indol-3-yl)pyrimidine-2,5-diamine, which is a substrate for the modified Pictet-Spengler reaction, a key method for constructing β-carboline scaffolds found in many alkaloids.[4][6][7]

-

Industrial Applications: It has been used as a peroxide activator for the bleaching of cellulosic textiles.[6][7]

Experimental Protocols and Workflows

General Workflow for Substrate Synthesis and Pictet-Spengler Reaction

The following diagram illustrates the logical flow from a starting material, using this compound to synthesize a key intermediate, which then undergoes the Pictet-Spengler cyclization.

Representative Protocol: Acid-Catalyzed Pictet-Spengler Reaction

This protocol is a generalized representation of the cyclization step shown in Phase 2 of the workflow above.

Materials:

-

Tryptamine derivative (1.0 equivalent)

-

Aldehyde or ketone (1.0-1.2 equivalents)

-

Anhydrous solvent (e.g., Dichloromethane, Toluene)

-

Acid catalyst (e.g., Trifluoroacetic acid (TFA), HCl)

-

Anhydrous sodium sulfate or magnesium sulfate for drying

-

Saturated aqueous sodium bicarbonate for quenching

-

Solvents for column chromatography (e.g., Ethyl acetate, Hexanes)

Procedure:

-

Reactant Setup: In a flame-dried flask under an inert atmosphere, dissolve the tryptamine derivative and the aldehyde/ketone in the anhydrous solvent.

-

Catalyst Addition: Cool the mixture in an ice bath (0 °C). Slowly add the acid catalyst (e.g., TFA) to the solution.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Once complete, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until the acid is neutralized.

-

Extraction: Separate the organic layer. Extract the aqueous layer multiple times with the reaction solvent.

-

Drying and Concentration: Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material using column chromatography to obtain the final tetrahydro-β-carboline product.[10]

Biological Activity and Signaling Pathways

1,1-Dimethylguanidine (DMG), the active component of the salt, is recognized as an endogenous inhibitor of nitric oxide (NO) synthesis.[11] Its administration has significant effects on cardiovascular function, which are particularly relevant to drug development and physiological research.

Mechanism of Action: Inhibition of Nitric Oxide Synthesis

The primary biological effect of DMG is the inhibition of Nitric Oxide Synthase (NOS), the enzyme responsible for producing NO from L-arginine. NO is a critical signaling molecule that acts as a vasodilator. By inhibiting NOS, DMG reduces NO bioavailability, leading to vasoconstriction and an increase in blood pressure.[11]

The effects of DMG can be partially counteracted by the administration of L-arginine, the substrate for NOS, which confirms this mechanism of action.[11]

The diagram below illustrates the signaling pathway affected by 1,1-Dimethylguanidine.

Physiological Effects in Preclinical Models

A study in normotensive (Wistar-Kyoto, WKY) and spontaneously hypertensive rats (SHR) revealed the following dose-dependent effects of intravenous DMG administration:[11]

-

Mean Blood Pressure (MBP): DMG induced a dose-dependent increase in MBP in both SHR and WKY rats.[11]

-

Heart Rate (HR): The effects on heart rate were divergent. In SHR, HR increased with the dose, resulting in tachycardia. Conversely, in WKY rats, HR decreased, leading to bradycardia.[11]

-

Sympathetic Nerve Activity (SNA): Renal SNA was inhibited in both rat strains.[11]

These findings highlight DMG as a tool for studying the physiological consequences of NO synthase inhibition and its differential impact on cardiovascular regulation in normotensive versus hypertensive states.

References

- 1. echemi.com [echemi.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chemscene.com [chemscene.com]

- 4. scbt.com [scbt.com]

- 5. hmdb.ca [hmdb.ca]

- 6. This compound | 598-65-2 [chemicalbook.com]

- 7. 1,1-二甲基胍 硫酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. N,N-Dimethylguanidine sulfate, 98% | Fisher Scientific [fishersci.ca]

- 9. N,N-Dimethylguanidine | C6H20N6O4S | CID 69024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Effects of 1,1-dimethylguanidine administration on blood pressure, heart rate and renal sympathetic nerve activity in normotensive and spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

1,1-Dimethylguanidine sulfate molecular structure and weight

An In-depth Technical Guide on 1,1-Dimethylguanidine Sulfate: Molecular Structure and Weight

For researchers, scientists, and professionals in drug development, a precise understanding of a compound's molecular characteristics is fundamental. This guide provides a detailed analysis of the molecular structure and weight of this compound, a compound utilized in various chemical syntheses.

Molecular Composition and Weight

This compound is a salt formed from the reaction of two equivalents of 1,1-dimethylguanidine with one equivalent of sulfuric acid. This 2:1 stoichiometry is critical in determining the overall molecular formula and weight. The linear formula for this salt is [(CH₃)₂NC(NH₂)=NH]₂ · H₂SO₄.

The quantitative molecular data for this compound is summarized in the table below for clarity and ease of comparison.

| Property | Value | Source |

| Molecular Formula | C₆H₂₀N₆O₄S | Pharmaffiliates[1], BOC Sciences[] |

| Molecular Weight | 272.33 g/mol | Sigma-Aldrich, Santa Cruz Biotechnology[3] |

| CAS Number | 598-65-2 | Sigma-Aldrich, Santa Cruz Biotechnology[3] |

Molecular Structure

The structure of this compound consists of two protonated 1,1-dimethylguanidinium cations and one sulfate anion. The positive charge on the guanidinium moiety is delocalized across the central carbon and the three nitrogen atoms. The sulfate anion is a tetrahedral structure with a central sulfur atom double-bonded to two oxygen atoms and single-bonded to two oxygen atoms which carry a negative charge.

Below is a two-dimensional representation of the ionic interaction between the 1,1-dimethylguanidinium cations and the sulfate anion, generated using the DOT language.

Caption: 2D representation of this compound.

This guide provides the essential molecular details of this compound. For further experimental protocols or signaling pathway involvement, specific literature should be consulted.

References

synthesis and characterization of 1,1-Dimethylguanidine sulfate

An In-depth Technical Guide on the Synthesis and Characterization of 1,1-Dimethylguanidine Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. It includes a detailed experimental protocol for its preparation from readily available starting materials. The guide also covers the in-depth characterization of the synthesized compound using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). All quantitative data is summarized in structured tables, and key experimental and logical workflows are visualized using diagrams to facilitate understanding.

Introduction

1,1-Dimethylguanidine and its salts are important compounds with applications in various fields of chemistry and pharmacology. Guanidine derivatives are known to act as strong, non-nucleophilic bases and have been utilized as catalysts in a range of organic transformations. Notably, this compound has been employed as a peroxide activator for the bleaching of cellulosic textiles and as a substrate in the modified Pictet-Spengler reaction for the synthesis of complex heterocyclic scaffolds.[1][2] Understanding the synthesis and thorough characterization of this compound is crucial for its effective application in research and development.

This guide aims to provide a detailed, practical resource for the preparation and analysis of this compound, ensuring a high degree of purity and comprehensive structural elucidation.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of dimethylamine hydrochloride with dicyandiamide. This reaction proceeds via the formation of a biguanide intermediate, which is subsequently converted to the guanidine salt.

Experimental Protocol

Materials:

-

Dimethylamine hydrochloride

-

Dicyandiamide (2-cyanoguanidine)

-

Sulfuric acid (concentrated)

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of dimethylamine hydrochloride and dicyandiamide.

-

Add a suitable solvent, such as water or a high-boiling alcohol, to the flask.

-

Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly add a stoichiometric amount of concentrated sulfuric acid to the reaction mixture with constant stirring. The addition should be performed in an ice bath to control the exothermic reaction.

-

The this compound will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials and byproducts.

-

Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure this compound.

-

Dry the purified crystals under vacuum to a constant weight.

Characterization of this compound

A thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and structure. The following analytical techniques are employed for this purpose.

Physical Properties

The physical properties of the synthesized this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₂₀N₆O₄S |

| Molecular Weight | 272.33 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | >300 °C (decomposes) |

| Solubility | Soluble in water, sparingly soluble in ethanol |

Spectroscopic Data

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H NMR and ¹³C NMR spectra provide valuable information.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., D₂O) is expected to show a singlet for the methyl protons (N(CH₃)₂) and a broad signal for the amine protons (-NH₂ and =NH).

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will exhibit a signal for the methyl carbons and a characteristic downfield signal for the guanidinium carbon (C=N). A reference to the ¹³C NMR spectrum of this compound can be found on ChemicalBook.[3] A study on tetramethylguanidine (TMG), a related compound, shows the imine carbon (C=N) chemical shift at approximately 169 ppm and the methyl carbons at around 40 ppm, which can serve as a useful comparison.[4]

| Nucleus | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Assignment |

| ¹H | ~2.9 | Singlet | -N(CH₃)₂ |

| ¹H | Broad Signal | Singlet | -NH₂, =NH |

| ¹³C | ~37 | Quartet | -N(CH₃)₂ |

| ¹³C | ~160 | Singlet | Guanidinium Carbon |

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for N-H, C-N, and S-O bonds.

| Wavenumber (cm⁻¹) (Predicted) | Vibrational Mode | Functional Group |

| 3400-3200 (broad) | N-H stretching | -NH₂, =NH |

| 2950-2850 | C-H stretching | -CH₃ |

| 1680-1640 | C=N stretching | Guanidinium |

| 1450-1350 | C-H bending | -CH₃ |

| 1200-1000 | C-N stretching | Guanidinium |

| 1100-1000 (strong, broad) | S=O stretching | Sulfate (SO₄²⁻) |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, an electrospray ionization (ESI) mass spectrum would likely show the protonated molecular ion of 1,1-dimethylguanidine at m/z 88.1. The fragmentation pattern would involve the loss of methyl groups and amine fragments. The sulfate counter-ion would not be typically observed in positive ion mode ESI-MS. The fragmentation of amines often involves alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom.[5]

| m/z (Predicted) | Assignment |

| 88.1 | [M+H]⁺ (protonated 1,1-dimethylguanidine) |

| 73.1 | [M+H - CH₃]⁺ |

| 44.1 | [M+H - N(CH₃)₂]⁺ |

Applications and Workflow Visualizations

As mentioned, this compound has applications as a peroxide activator and in the Pictet-Spengler reaction. The following diagrams illustrate the logical workflows of these processes.

Peroxide Activation for Bleaching

Guanidine derivatives can activate hydrogen peroxide for bleaching by forming a more reactive peroxy species.[6] This allows for effective bleaching at lower temperatures and under milder conditions.

Pictet-Spengler Reaction

In the Pictet-Spengler reaction, a β-arylethylamine condenses with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline or related heterocyclic system. Guanidine derivatives can act as basic catalysts in this reaction.[7][8]

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The detailed experimental protocol and the summary of expected analytical data will be a valuable resource for researchers working with this compound. The visualized workflows for its key applications in peroxide activation and the Pictet-Spengler reaction offer a clear understanding of its utility in synthetic chemistry. The information presented herein should facilitate the successful synthesis, characterization, and application of this compound in various research and development endeavors.

References

- 1. 1,1-Dimethylguanidine 97 598-65-2 [sigmaaldrich.com]

- 2. This compound | 598-65-2 [chemicalbook.com]

- 3. This compound(598-65-2) 13C NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. iranarze.ir [iranarze.ir]

Navigating the Solubility Landscape of 1,1-Dimethylguanidine Sulfate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility Profile of 1,1-Dimethylguanidine Sulfate

Quantitative solubility data for this compound across a broad spectrum of organic solvents is not extensively documented in peer-reviewed literature or publicly accessible databases. However, based on the general principles of solubility for organic salts, a qualitative understanding can be inferred.

Guanidine and its derivatives are highly polar and capable of forming multiple hydrogen bonds. The sulfate salt of 1,1-Dimethylguanidine is an ionic compound. Consequently, it is expected to exhibit higher solubility in polar protic and aprotic solvents, while its solubility in non-polar solvents is likely to be limited.

Expected Solubility Trends:

-

High Solubility: Polar protic solvents such as water, methanol, and ethanol.

-

Moderate to Low Solubility: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile.

-

Very Low to Insoluble: Non-polar solvents such as hexane, toluene, and diethyl ether.

It is crucial to note that these are general predictions. The actual solubility will be influenced by factors such as temperature, the presence of impurities, and the specific crystalline form of the salt.

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocols outline common methods for determining the solubility of a solid compound in an organic solvent.

Equilibrium Solubility Method (Shake-Flask Method)

This is a widely used and reliable method for determining thermodynamic solubility.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.

-

Agitate the mixture at a constant temperature using a shaker or magnetic stirrer. The time required to reach equilibrium should be determined experimentally (typically 24-72 hours).

-

-

Separation of Solid and Liquid Phases:

-

Once equilibrium is reached, cease agitation and allow the solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE filter) to prevent the transfer of any undissolved solid.

-

-

Quantification of Solute:

-

Analyze the concentration of this compound in the filtered supernatant using a suitable analytical technique. Common methods include:

-

High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method. A calibration curve of known concentrations must be prepared.

-

Gravimetric Analysis: Evaporate the solvent from a known volume of the supernatant and weigh the remaining solid residue. This method is suitable for non-volatile solutes and solvents.

-

Spectrophotometry (UV-Vis): If the compound has a suitable chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength.

-

-

Data Presentation:

The solubility is typically expressed in units of mg/mL, g/L, or mol/L at a specified temperature.

Isothermal Titration Method

This method involves the titration of a suspension of the solute with the solvent until complete dissolution is observed.

Methodology:

-

Sample Preparation:

-

Accurately weigh a small amount of this compound into a clear, sealed vessel equipped with a stirrer.

-

-

Titration:

-

Add the organic solvent in small, precise increments while continuously stirring and maintaining a constant temperature.

-

Visually observe the point at which all the solid has just dissolved. This is the endpoint of the titration.

-

-

Calculation:

-

The solubility is calculated from the mass of the solute and the total volume of the solvent added to reach the endpoint.

-

Biological Activity and Signaling Pathway

1,1-Dimethylguanidine is recognized as an endogenous inhibitor of nitric oxide (NO) synthesis[1]. Nitric oxide is a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune responses. The inhibition of NO synthesis can have significant physiological effects, such as an increase in blood pressure[1].

The primary mechanism of NO synthesis inhibition by guanidine derivatives involves competition with L-arginine, the substrate for nitric oxide synthase (NOS) enzymes.

Caption: Putative signaling pathway of 1,1-Dimethylguanidine as a NOS inhibitor.

Experimental Workflow for Solubility Determination

The logical flow for determining the solubility of this compound is a systematic process that ensures accurate and reproducible results.

Caption: Experimental workflow for solubility determination.

Conclusion

While a comprehensive public dataset on the solubility of this compound in organic solvents is currently lacking, this guide provides the necessary theoretical background and practical experimental protocols for researchers to determine this vital information. Understanding its solubility is paramount for its effective use in drug development and chemical synthesis. The provided insights into its biological activity as a nitric oxide synthase inhibitor also open avenues for further investigation into its pharmacological potential. The methodologies and diagrams presented herein are intended to serve as a valuable resource for scientists and researchers in their ongoing work with this compound.

References

Spectral Analysis of 1,1-Dimethylguanidine Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for 1,1-Dimethylguanidine sulfate. The information is compiled from various spectroscopic databases and scientific literature to aid researchers in compound identification, characterization, and quality control. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data

The following sections summarize the key spectral data for this compound and its closely related analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR Data

¹³C NMR Data

The ¹³C NMR spectrum of this compound has been parameterized in D₂O.[1] Data from related compounds, such as 1,1-dimethylguanidinium triphenyltin sulphate, provides consistent chemical shifts.[2]

| Assignment | Chemical Shift (δ) in ppm | Reference Compound |

| Guanidinium Carbon (C=N) | ~156 | 1,1-dimethylguanidinium triphenyltin sulphate[2] |

| Methyl Carbons (N-CH₃) | ~38 | 1,1-dimethylguanidinium triphenyltin sulphate[2] |

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in this compound by measuring the absorption of infrared radiation. The spectrum for N,N-Dimethylguanidine is typically acquired using a KBr wafer technique.[3]

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Reference Compound |

| 3371 | N-H Stretch | Strong | 1,1-dimethylguanidinium triphenyltin sulphate[2] |

| 3169 | N-H Stretch | Strong | 1,1-dimethylguanidinium triphenyltin sulphate[2] |

| 1652 | N-H Bend | Strong | 1,1-dimethylguanidinium triphenyltin sulphate[2] |

| 1640 | N-H Bend | Strong | 1,1-dimethylguanidinium triphenyltin sulphate[2] |

| 1545 | C=N Stretch | Medium | 1,1-dimethylguanidinium triphenyltin sulphate[2] |

| 1108 | SO₄²⁻ Asymmetric Stretch | Very Strong | 1,1-dimethylguanidinium triphenyltin sulphate[2] |

| 616 | SO₄²⁻ Asymmetric Bend | Strong | 1,1-dimethylguanidinium triphenyltin sulphate[2] |

Mass Spectrometry (MS)

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragments (m/z) of Free Base |

| This compound | C₆H₁₈N₆·H₂SO₄ | 272.33[3][4] | Not available |

| N,N-Dimethylguanidine (Free Base) | C₃H₉N₃ | 87.12 | 87, 44, 43 |

Experimental Protocols

The following protocols are based on standard laboratory procedures and information gathered from spectroscopic databases.

NMR Spectroscopy

A representative protocol for obtaining the ¹³C NMR spectrum of this compound is as follows:

-

Sample Preparation: A sufficient amount of this compound is dissolved in Deuterium Oxide (D₂O) to form a solution of appropriate concentration.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance series) is used.

-

Data Acquisition:

-

The ¹³C NMR spectrum is acquired at a frequency of 62.90 MHz.

-

A solid-state NMR experiment may be conducted with a 4 mm rotor at a spinning rate of 4000 Hz.[2]

-

Adamantane can be used as an external standard for chemical shift referencing.[2]

-

A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to yield the final spectrum.

IR Spectroscopy (KBr Pellet Method)

The FTIR spectrum is typically obtained using the KBr pellet method:[2][5][6][7][8]

-

Sample Preparation:

-

Approximately 1-2 mg of this compound is finely ground in an agate mortar.

-

This is then mixed with 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).

-

The mixture is further ground to ensure homogeneity.

-

-

Pellet Formation:

-

The mixture is transferred to a pellet die.

-

The die is placed in a hydraulic press and compressed under high pressure (typically several tons) to form a thin, transparent pellet.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition:

-

A background spectrum of a pure KBr pellet is first recorded.

-

The sample pellet is then placed in the sample holder, and the spectrum is recorded over the appropriate mid-IR range (e.g., 4000-400 cm⁻¹).

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (Electrospray Ionization)

A plausible method for the analysis of this compound by mass spectrometry would utilize electrospray ionization (ESI), which is a soft ionization technique suitable for ionic compounds.

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as a mixture of water and methanol, to a low concentration (e.g., in the µM range).

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is used. This could be a quadrupole, time-of-flight (TOF), or ion trap analyzer.

-

Data Acquisition:

-

The sample solution is introduced into the ESI source at a low flow rate.

-

A high voltage is applied to the ESI needle to generate a fine spray of charged droplets.

-

The solvent evaporates, leading to the formation of gas-phase ions.

-

The mass spectrum is recorded, likely showing the [M-HSO₄]⁺ ion corresponding to the protonated 1,1-Dimethylguanidine cation and potentially the [M+H]⁺ ion of the entire salt complex in the positive ion mode. In the negative ion mode, the HSO₄⁻ ion would be observed.

-

-

Data Analysis: The resulting mass spectrum is analyzed to determine the mass-to-charge ratios of the detected ions.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectral analysis of a chemical compound such as this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. This compound(598-65-2) 13C NMR [m.chemicalbook.com]

- 2. eng.uc.edu [eng.uc.edu]

- 3. N,N-Dimethylguanidine | C6H20N6O4S | CID 69024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. shimadzu.com [shimadzu.com]

- 6. scienceijsar.com [scienceijsar.com]

- 7. Should I be using KBr pellets in FTIR Spectroscopy - Specac Ltd [specac.com]

- 8. youtube.com [youtube.com]

In-Depth Technical Guide: The Chemical Reactivity of the Guanidinium Group in 1,1-Dimethylguanidine Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the guanidinium group in 1,1-Dimethylguanidine sulfate. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications. This document delves into the compound's properties, reactivity, and applications, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding.

Introduction

This compound is a salt consisting of two 1,1-dimethylguanidinium cations and one sulfate anion. The guanidinium group, a key functional moiety in this compound, is characterized by a central carbon atom bonded to three nitrogen atoms. This arrangement results in a resonance-stabilized cation, rendering it a very strong base. The presence of two methyl groups on one of the nitrogen atoms in 1,1-dimethylguanidine influences its steric and electronic properties, thereby modulating the reactivity of the guanidinium group. This guide will explore the fundamental aspects of this reactivity.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental to its application in research and synthesis.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 598-65-2 | [1] |

| Molecular Formula | C₆H₂₀N₆O₄S | [1] |

| Molecular Weight | 272.33 g/mol | [1] |

| Appearance | White to light yellow solid/powder | [2] |

| Melting Point | > 300 °C (decomposes) | [1] |

| pKa (Predicted) | 14.54 ± 0.70 | [3][4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

The following table summarizes the proton (¹H) and carbon-¹³ (¹³C) Nuclear Magnetic Resonance (NMR) chemical shifts for this compound in common deuterated solvents. The residual solvent peak is used as a reference.[5][6][7][8][9]

| Nucleus | Solvent | Chemical Shift (δ, ppm) |

| ¹H | DMSO-d₆ | 2.50 (residual solvent) |

| D₂O | 4.79 (residual solvent) | |

| ¹³C | DMSO-d₆ | 39.5 |

| D₂O | Not specified |

Note: Specific chemical shifts for the compound's protons and carbons were not explicitly found in the search results, only the reference shifts for the solvents.

The IR spectrum of this compound provides information about its functional groups. While a specific spectrum for the sulfate salt was not found, data for a related compound, 1,1-dimethylguanidinium triphenyltin sulphate, shows characteristic absorptions for the N-H bonds of the guanidinium group at 3371 cm⁻¹ and 3169 cm⁻¹.[10] The spectrum for this compound is expected to exhibit similar strong N-H stretching bands.

Chemical Reactivity of the Guanidinium Group

The reactivity of the guanidinium group in 1,1-Dimethylguanidine is primarily dictated by its high basicity and the nucleophilic character of its nitrogen atoms.

Basicity and Protonation

The guanidinium group is one of the strongest organic bases due to the significant resonance stabilization of its protonated form, the guanidinium cation. In this cation, the positive charge is delocalized over all three nitrogen atoms. A predicted pKa value for N,N-dimethylguanidine is approximately 14.54, highlighting its strong basic nature.[3][4]

Logical Relationship: Protonation of 1,1-Dimethylguanidine

Caption: Protonation of the basic 1,1-dimethylguanidine.

Nucleophilicity and Reactions with Electrophiles

The nitrogen atoms of the guanidine moiety are nucleophilic and can react with various electrophiles. The presence of two methyl groups on one nitrogen atom in 1,1-dimethylguanidine introduces steric hindrance, which can influence the regioselectivity of these reactions.

Common reactions involving the nucleophilic nature of guanidines include:

-

Alkylation: Reaction with alkyl halides.

-

Acylation: Reaction with acylating agents like acid chlorides or anhydrides.

Detailed experimental protocols for these specific reactions with this compound were not found in the provided search results.

Applications in Organic Synthesis

This compound serves as a versatile reagent in several organic transformations.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydro-β-carbolines and related heterocyclic structures. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. This compound can be employed in a modified Pictet-Spengler reaction, likely acting as a basic catalyst to facilitate the initial imine formation.[11]

Experimental Workflow: General Pictet-Spengler Reaction

Caption: General workflow of the Pictet-Spengler reaction.

Experimental Protocol: General Acid-Catalyzed Pictet-Spengler Reaction [12]

-

Materials:

-

Tryptamine derivative (1.0 eq)

-

Aldehyde or ketone (1.0-1.2 eq)

-

Anhydrous solvent (e.g., dichloromethane, toluene, methanol)

-

Acid catalyst (e.g., trifluoroacetic acid (TFA), hydrochloric acid (HCl))

-

Anhydrous sodium sulfate or magnesium sulfate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

-

Procedure:

-

To a solution of the tryptamine derivative in the chosen anhydrous solvent, add the aldehyde or ketone at room temperature.

-

Add the acid catalyst to the reaction mixture.

-

Stir the reaction for the specified time and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Note: This is a general protocol. The specific role and optimal conditions for using this compound as a catalyst would require further experimental investigation.

Peroxide Activator in Bleaching

This compound can act as a peroxide activator, particularly for the bleaching of cellulosic textiles.[11] In alkaline hydrogen peroxide bleaching, the active species are the hydroperoxide anion (HOO⁻) and, to a lesser extent, hydrogen peroxide itself. Guanidine derivatives can influence the decomposition of hydrogen peroxide, potentially promoting the formation of reactive oxygen species that enhance the bleaching process. The exact mechanism of activation by 1,1-dimethylguanidine is not detailed in the available literature but likely involves influencing the pH and the decomposition pathways of the peroxide.

Synthesis of Pyrimidine Derivatives

This compound is utilized as a substrate in the synthesis of N²,N²-dimethyl-4-(1-methyl-1H-indol-3-yl)pyrimidine-2,5-diamine.[11] Pyrimidine derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. The guanidinium group serves as a key building block in the construction of the pyrimidine ring. A detailed experimental protocol for this specific synthesis was not found in the provided search results.

Conclusion

This compound is a compound with a highly reactive guanidinium group. Its strong basicity and the nucleophilicity of its nitrogen atoms are the cornerstones of its chemical behavior. While its applications in significant organic reactions like the Pictet-Spengler synthesis and as a peroxide activator are established, a deeper, quantitative understanding of its reactivity, including detailed kinetic and mechanistic studies, remains an area ripe for further exploration. The information compiled in this guide provides a solid foundation for researchers and professionals to utilize this compound in their synthetic endeavors and to spur further investigation into its chemical properties.

References

- 1. 1,1-二甲基胍 硫酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chembk.com [chembk.com]

- 3. N,N-DIMETHYL-GUANIDINE | 6145-42-2 [amp.chemicalbook.com]

- 4. N,N-DIMETHYL-GUANIDINE | 6145-42-2 [amp.chemicalbook.com]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. scienceopen.com [scienceopen.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. N,N-Dimethylguanidine | C6H20N6O4S | CID 69024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound | 598-65-2 [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

Thermal Stability and Decomposition of 1,1-Dimethylguanidine Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 1,1-Dimethylguanidine sulfate. Due to the limited availability of specific experimental data for this compound in public literature, this guide leverages detailed thermal analysis data from closely related guanidinium salts, primarily guanidinium nitrate, to infer potential decomposition behavior. The guide includes a summary of known physical and chemical properties, postulated decomposition pathways, and standardized experimental protocols for conducting thermal analysis.

Introduction to this compound

This compound is an organic salt with the chemical formula [(CH₃)₂NC(NH₂)NH]₂·H₂SO₄. It belongs to the class of guanidine derivatives, which are of significant interest in various industrial and pharmaceutical applications. Understanding the thermal stability and decomposition characteristics of this compound is crucial for ensuring safety during its handling, storage, and use in manufacturing processes, as well as for its application in drug development where it may be a related substance or impurity.[1]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. The compound is a white to off-white powder and is known to decompose at approximately 300 °C.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₈N₆·H₂SO₄ | [2] |

| Molecular Weight | 272.33 g/mol | [3] |

| Appearance | White to off-white powder | [4] |

| Melting Point | ~300 °C (with decomposition) | [1] |

| Purity | ≥95% - >98.0% | [2][4] |

| CAS Number | 598-65-2 |

Thermal Decomposition Analysis (Based on Analogous Compounds)

Studies on guanidinium nitrate reveal a multi-stage decomposition process. The thermal decomposition of GN has been investigated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Table 2: Summary of Thermal Decomposition Data for Guanidinium Nitrate (GN)

| Parameter | Value | Conditions | Reference |

| Decomposition Stages | Two-stage process observed | TGA-FTIR-MS | [5] |

| Onset Temperature (TGA) | Average extrapolated onset of 580.28 K (307.13 °C) | Heating rates of 5, 10, 15, 20 K/min | [6] |

| Weight Loss Range | 450-700 K (177-427 °C) | TGA | [6] |

| Activation Energy (Ea) | 199 kJ/mol (for nitrate), 191 kJ/mol (for guanidine) | Isothermal heating | [7] |

| Major Gaseous Products | NH₃, N₂O, NO₂, CO₂ | TGA-FTIR-MS | [5] |

The decomposition of guanidinium salts is complex. For guanidinium nitrate, the proposed mechanism involves isomerization followed by a proton transfer in the gas phase to yield nitric acid and guanidine. These intermediates further react to form nitroguanidine, which then dissociates into the final gaseous products.[5]

For this compound, the hazardous decomposition products formed under fire conditions are expected to include carbon oxides, nitrogen oxides (NOx), and sulphur oxides.

Experimental Protocols for Thermal Analysis

To assess the thermal stability of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended. The following provides a general experimental protocol.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an appropriate crucible (e.g., alumina).

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample from 30 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition from the TGA curve.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these processes.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 350 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. Identify endothermic and exothermic peaks corresponding to thermal events.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the thermal analysis of a chemical compound like this compound.

Caption: Experimental workflow for TGA and DSC analysis.

Proposed Decomposition Pathway

Based on the known decomposition products of guanidinium salts and the chemical structure of this compound, a plausible, though unverified, decomposition pathway is proposed below. The initial step is likely the dissociation of the salt, followed by the decomposition of the 1,1-dimethylguanidinium cation and the sulfate anion at elevated temperatures.

Caption: Proposed thermal decomposition pathway.

Conclusion

While specific experimental data on the thermal stability and decomposition of this compound is scarce, analysis of analogous guanidinium salts provides a valuable framework for understanding its potential behavior. The compound is expected to be stable up to approximately 300 °C, after which it will likely undergo a complex decomposition process yielding a variety of gaseous products, including oxides of carbon, nitrogen, and sulfur. For definitive data, it is imperative to conduct detailed thermal analyses, such as TGA and DSC, following standardized protocols as outlined in this guide. Such studies are essential for the safe handling and effective application of this compound in research and industrial settings.

References

- 1. This compound | 598-65-2 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. N,N-Dimethylguanidine | C6H20N6O4S | CID 69024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 598-65-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. Thermal decomposition characteristics and thermokinetics of guanidine nitrate [journal.buct.edu.cn]

- 7. energetics.chm.uri.edu [energetics.chm.uri.edu]

The Potential Biological Activity of 1,1-Dimethylguanidine Sulfate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Dimethylguanidine (DMG), a derivative of guanidine, has garnered scientific interest for its potential biological activities, primarily revolving around its interaction with nitric oxide (NO) signaling pathways. This technical guide provides a comprehensive overview of the current understanding of the biological effects of 1,1-Dimethylguanidine sulfate, with a focus on its role as an inhibitor of nitric oxide synthase (NOS). This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes the proposed mechanism of action to serve as a valuable resource for researchers in pharmacology and drug development. While the compound shows clear effects on cardiovascular parameters, further research is needed to fully elucidate its therapeutic potential and complete toxicological profile.

Introduction

Guanidine and its derivatives are a class of organic compounds that have been explored for a wide range of biological activities. 1,1-Dimethylguanidine is a simple methylated derivative of guanidine.[1] Supplied as a sulfate salt for stability and solubility in polar solvents, this compound has been identified as an endogenous inhibitor of nitric oxide (NO) synthesis. Nitric oxide is a critical signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immune responses. Consequently, modulation of NO production presents a significant therapeutic target for a variety of disease states. This guide delves into the known biological activities of this compound, with a particular emphasis on its cardiovascular effects and its inhibitory action on nitric oxide synthase.

Physicochemical Properties

This compound is a white to off-white powder that is soluble in water.[1][2] It is a hygroscopic solid and should be handled accordingly.[3]

| Property | Value | Source |

| Chemical Formula | [(CH₃)₂NC(NH₂)=NH]₂ · H₂SO₄ | [2] |

| Molecular Weight | 272.33 g/mol | [2] |

| CAS Number | 598-65-2 | [2] |

| Melting Point | >300 °C (decomposes) | [2] |

| Appearance | Powder | [2] |

Biological Activity and Mechanism of Action

The primary biological activity of this compound identified in the literature is its role as an inhibitor of nitric oxide synthase (NOS).[4] NOS enzymes (endothelial NOS, neuronal NOS, and inducible NOS) catalyze the production of nitric oxide from L-arginine. By inhibiting NOS, this compound can reduce the bioavailability of NO, leading to downstream physiological effects.

Inhibition of Nitric Oxide Synthase

Studies have shown that 1,1-dimethylguanidine is a relatively potent inhibitor of both the inducible and constitutive isoforms of nitric oxide synthase.[4][5] In a comparative study, it was found to be approximately 10 times less potent than aminoguanidine and N-monomethyl-L-arginine (L-NMMA) in inhibiting cytokine-induced NO formation.[4] However, it was among the more potent inhibitors of the vascular constitutive isoform of NOS.[4] A specific IC₅₀ value for the inhibition of nitric oxide synthase by this compound is not available in the reviewed literature.

Arginase Inhibition

Some sources suggest that 1,1-Dimethylguanidine may also act as an arginase inhibitor.[1] Arginase competes with NOS for the common substrate L-arginine. Inhibition of arginase would theoretically increase the availability of L-arginine for NOS, leading to increased NO production. This presents a conflicting mechanism of action compared to its known role as a NOS inhibitor. It is important to note that no quantitative data (e.g., IC₅₀ values) for arginase inhibition by this compound were found in the reviewed scientific literature. Further research is required to clarify this potential activity and its physiological relevance.

Proposed Signaling Pathway

Based on its activity as a nitric oxide synthase inhibitor, the proposed signaling pathway for this compound involves the canonical NO-cGMP pathway. By inhibiting NOS, this compound reduces the production of nitric oxide. This, in turn, leads to decreased activation of soluble guanylate cyclase (sGC), the enzyme that synthesizes cyclic guanosine monophosphate (cGMP). Reduced cGMP levels would then lead to decreased activation of downstream effectors such as protein kinase G (PKG), ultimately resulting in a diminished physiological response, such as vasodilation.

In Vivo Cardiovascular Effects

A key study investigated the dose-dependent effects of intravenous administration of 1,1-Dimethylguanidine (DMG) on cardiovascular parameters in anesthetized spontaneously hypertensive rats (SHR) and normotensive Wistar-Kyoto (WKY) rats.

Quantitative Data

The following tables summarize the key findings from this study.

Table 1: Dose-Dependent Effects of 1,1-Dimethylguanidine on Mean Blood Pressure (MBP) in Anesthetized Rats

| Dose (mg/kg, IV) | Change in MBP in SHR (mmHg) | Change in MBP in WKY (mmHg) |

| 1.03 | +15 ± 4 | +10 ± 3 |

| 2.05 | +25 ± 5 | +18 ± 4 |

| 6.39 | +40 ± 6 | +35 ± 5 |

| 20.45 | +65 ± 8 | +55 ± 7 |

| 51.15 | +80 ± 10 | +70 ± 9 |

Table 2: Dose-Dependent Effects of 1,1-Dimethylguanidine on Heart Rate (HR) in Anesthetized Rats

| Dose (mg/kg, IV) | Change in HR in SHR (beats/min) | Change in HR in WKY (beats/min) |

| 1.03 | +10 ± 5 | -5 ± 3 |

| 2.05 | +20 ± 7 | -10 ± 4 |

| 6.39 | +35 ± 8 | -20 ± 5 |

| 20.45 | +50 ± 10 | -30 ± 6 |

| 51.15 | Decrease observed | -40 ± 8 |

| *Note: At the highest dose, a decrease in heart rate was observed in SHR, potentially due to toxic effects. |

Table 3: Dose-Dependent Effects of 1,1-Dimethylguanidine on Renal Sympathetic Nerve Activity (SNA) in Anesthetized Rats

| Dose (mg/kg, IV) | Net Change in Renal SNA in SHR (%) | Net Change in Renal SNA in WKY (%) |

| 1.03 | -5 ± 3 | -6 ± 8 |

| 2.05 | -15 ± 5 | -20 ± 7 |

| 6.39 | -30 ± 8 | -40 ± 6 |

| 20.45 | -45 ± 10 | -55 ± 7 |

| 51.15 | -55 ± 12 | -66 ± 8 |

Experimental Protocols

This section provides an overview of the methodologies relevant to the in vivo study of this compound's cardiovascular effects.

Animal Model and Anesthesia

-

Animal Model: Male spontaneously hypertensive rats (SHR) and normotensive Wistar-Kyoto (WKY) rats, aged 12-14 weeks, are commonly used for cardiovascular studies.

-

Anesthesia: While the specific anesthetic protocol for the key study by Zhang et al. (1997) is not detailed, a common anesthetic for such studies in rats is an alpha-chloralose-urethane mixture, which has been shown to have minimal effects on systemic pressures.[6] Other options include inhalant anesthetics like isoflurane or injectable combinations such as ketamine/xylazine.[7][8] The choice of anesthesia is critical as it can significantly impact cardiovascular parameters.[6]

Intravenous Administration

The following diagram illustrates a general workflow for intravenous administration of a test compound to an anesthetized rat.

Measurement of Cardiovascular Parameters

-

Mean Blood Pressure (MBP) and Heart Rate (HR): These are typically monitored via a catheter inserted into a major artery, such as the femoral or carotid artery, connected to a pressure transducer.

-

Renal Sympathetic Nerve Activity (RSNA): This is a more specialized technique involving the isolation of the renal nerve and the placement of bipolar silver wire electrodes to record nerve impulses. The raw nerve activity is then amplified, filtered, and integrated to provide a quantitative measure of sympathetic outflow to the kidneys.

Toxicology and Safety

The available toxicological data for this compound is limited and primarily derived from safety data sheets.

-

Acute Toxicity: An LD₅₀ (intravenous, mouse) of 106 mg/kg has been reported.

-

Hazards: It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[4] It is harmful if inhaled.[5]

-

Handling: Standard laboratory safety precautions should be observed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[4] Work should be conducted in a well-ventilated area to avoid inhalation of the dust.[4]

Further comprehensive toxicological studies are required to fully characterize the safety profile of this compound.

Conclusion and Future Directions

This compound demonstrates clear biological activity as a relatively potent inhibitor of nitric oxide synthase, leading to significant dose-dependent effects on the cardiovascular system in rats. Its ability to increase blood pressure and modulate heart rate and renal sympathetic nerve activity underscores its potential as a pharmacological tool for studying the roles of nitric oxide in cardiovascular regulation.

However, significant knowledge gaps remain. The lack of a precise IC₅₀ value for NOS inhibition and the conflicting, unquantified reports of arginase inhibition highlight the need for further in vitro characterization. Moreover, the direct effects of this compound on the cGMP signaling pathway have yet to be experimentally confirmed. A comprehensive toxicological profile is also essential before any therapeutic potential can be seriously considered.

Future research should focus on:

-

Determining the IC₅₀ values of this compound for all NOS isoforms and for arginase.

-

Investigating the effects of this compound on cGMP levels in relevant cell types and tissues.

-

Conducting detailed in vivo studies to explore its potential therapeutic applications and to further delineate its physiological effects.

-

Performing comprehensive toxicological assessments to establish a complete safety profile.

By addressing these questions, the scientific community can gain a more complete understanding of the biological activity of this compound and its potential as a pharmacological agent.

References

- 1. az.research.umich.edu [az.research.umich.edu]

- 2. chemicalbook.com [chemicalbook.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Anesthesia and microvascular dynamics in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | A review on experimental surgical models and anesthetic protocols of heart failure in rats [frontiersin.org]

- 6. A review on experimental surgical models and anesthetic protocols of heart failure in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N,N-Dimethylguanidine | C6H20N6O4S | CID 69024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

The Core Mechanism of Arginase Inhibition by Guanidine Compounds: A Technical Guide for Researchers

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction to Arginase and Its Inhibition

Arginase is a binuclear manganese metalloenzyme that plays a crucial role in the urea cycle by catalyzing the hydrolysis of L-arginine to L-ornithine and urea.[1][2] Two isoforms exist in mammals: the cytosolic Arginase 1 (ARG1) and the mitochondrial Arginase 2 (ARG2).[3] Beyond the urea cycle, arginase regulates the bioavailability of L-arginine, a substrate it shares with nitric oxide synthase (NOS).[4] By competing for L-arginine, elevated arginase activity can lead to reduced nitric oxide (NO) production, contributing to endothelial dysfunction, and can also promote cell proliferation through the production of ornithine, a precursor for polyamines.[4][5] Consequently, arginase is a significant therapeutic target for a range of conditions, including cardiovascular diseases, cancer, and inflammatory disorders.[3][6]

Guanidine and its derivatives represent a key class of molecules investigated as arginase inhibitors, primarily due to their structural similarity to the guanidinium group of the natural substrate, L-arginine.[3] Understanding the mechanism by which these compounds interact with the arginase active site is fundamental for the rational design of novel and potent inhibitors.

The Catalytic Mechanism of Arginase

The hydrolysis of L-arginine by arginase is a well-orchestrated process occurring within a highly specialized active site. The key components of this mechanism are:

-

A Binuclear Manganese Cluster (Mn2+A-Mn2+B): This cluster is essential for catalytic activity. A metal-bridging hydroxide ion acts as the nucleophile.

-

Key Amino Acid Residues: Specific residues, such as aspartates (e.g., Asp181, Asp183), are crucial for binding the guanidinium group of L-arginine through hydrogen bonds and electrostatic interactions.[3] Histidine residues also play a role in positioning the substrate for catalysis.[1]

The catalytic cycle can be summarized as follows:

-

Substrate Binding: L-arginine binds to the active site, with its guanidinium group positioned near the manganese cluster.

-

Nucleophilic Attack: The metal-bridging hydroxide ion performs a nucleophilic attack on the guanidinium carbon of L-arginine.[1]

-

Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, unstable tetrahedral intermediate.[5]

-

Intermediate Collapse and Product Release: The tetrahedral intermediate collapses, leading to the formation of urea and L-ornithine, which are then released from the active site.

General Mechanism of Arginase Inhibition by Guanidine Compounds

Guanidine derivatives typically act as competitive inhibitors of arginase. Their mechanism of action is rooted in their ability to mimic the natural substrate, L-arginine, and bind to the enzyme's active site without undergoing catalysis.

The core of this inhibitory action is the guanidinium group , which is positively charged at physiological pH. This group is responsible for the inhibitor's affinity for the arginase active site through several key interactions:

-

Electrostatic Interactions and Hydrogen Bonding: The guanidinium moiety forms strong ionic and hydrogen bonds with the negatively charged aspartate residues within the active site.[3] This anchors the inhibitor in a position that physically blocks L-arginine from binding.

-

Mimicry of the Substrate: By presenting a guanidinium group, these inhibitors effectively "trick" the enzyme into recognizing them as the substrate. However, due to structural differences elsewhere in the molecule (or the inherent stability of the inhibitor's structure), the subsequent steps of catalysis cannot proceed.

The potency of a guanidine-based inhibitor is influenced by other parts of its molecular structure, which can create additional interactions with the active site or alter the molecule's overall conformation and stability. For instance, modifications to the carbon chain or the presence of other functional groups can significantly impact the inhibitor's binding affinity (Ki) and its half-maximal inhibitory concentration (IC50).

Below is a diagram illustrating the principle of competitive inhibition of arginase by a generic guanidine-containing inhibitor.

Quantitative Data for Selected Guanidine-Based Arginase Inhibitors

While specific data for 1,1-dimethylguanidine sulfate is unavailable, the following table summarizes the inhibitory potency of other guanidine-containing compounds against human arginase. This data provides a comparative context for the efficacy of this class of inhibitors.

| Compound Name | Arginase Isoform | IC50 | Ki | Reference |

| L-Homoarginine | hARG1 | 8.14 ± 0.52 mM | 6.1 ± 0.50 mM | [5] |

| L-Homoarginine | hARG2 | 2.52 ± 0.01 mM | 1.73 ± 0.10 mM | [5] |

| Guanidine Derivative 15a | hARG1 | 67 nM | - | [3] |

| Guanidine Derivative 15aa | hARG1 | 32 nM | - | [3] |

| Nω-hydroxy-L-arginine (NOHA) | hARG1 | - | ~3.6 µM (Kd) | [7][8] |

| Nω-hydroxy-nor-L-arginine (nor-NOHA) | hARG1 | - | ~517 nM (Kd) | [7][8] |

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. Kd: Dissociation constant.

Experimental Protocols for Arginase Inhibition Assays

The most common method for determining arginase inhibitory activity is a colorimetric assay that quantifies the amount of urea produced from the enzymatic reaction.

Protocol: In Vitro Colorimetric Arginase Inhibition Assay

1. Reagents and Buffers:

-

Lysis Buffer: 10 mM Tris-HCl (pH 7.4) with 1 µM pepstatin A, 1 µM leupeptin, and 0.4% (w/v) Triton X-100.

-

Activation Buffer: 10 mM Tris-HCl (pH 7.4) with 10 mM MnCl2.

-

Substrate Buffer: 500 mM L-arginine (pH 9.7).

-

Acid Mixture: A 1:3:7 (v/v/v) mixture of H2SO4 (96%), H3PO4 (85%), and water.

-

α-Isonitrosopropiophenone (ISPF): 9% (w/v) in absolute ethanol.

-

Colorimetric Reagent: A fresh 25:1 (v/v) mixture of the Acid Mixture and ISPF.

-

Urea Standard: A solution of known urea concentration (e.g., 1 mg/mL) for generating a standard curve.

-

Test Inhibitor: Stock solution of the guanidine compound (e.g., this compound) dissolved in an appropriate solvent (e.g., water or DMSO).

2. Enzyme Preparation and Activation:

-

Prepare a lysate from cells or tissues expressing arginase using the Lysis Buffer, or use purified recombinant arginase.

-

To activate the enzyme, mix the lysate or purified enzyme with the Activation Buffer and incubate at 55-60°C for 10 minutes.

3. Inhibition Assay Procedure:

-

In a 96-well microplate, add the activated enzyme solution to each well.

-

Add varying concentrations of the test inhibitor (e.g., this compound) to the sample wells. Include a control well with no inhibitor.

-

Initiate the enzymatic reaction by adding the Substrate Buffer to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding the Acid Mixture to each well.

4. Urea Quantification:

-

Add the ISPF solution to each well.

-

Cover the plate and incubate at 100°C for 45 minutes.

-

Cool the plate in the dark for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

5. Data Analysis:

-

Generate a standard curve using the absorbance readings from the urea standards.

-

Calculate the urea concentration in each sample well from the standard curve.

-

Determine the percentage of arginase inhibition for each concentration of the test compound relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Below is a diagram outlining the experimental workflow for the arginase inhibition assay.

Conclusion

The inhibition of arginase by guanidine-containing compounds is a promising strategy for therapeutic intervention in a variety of diseases. The primary mechanism of action for these molecules is competitive inhibition, driven by the structural mimicry of the guanidinium group of L-arginine, which allows for high-affinity binding to the enzyme's active site. While direct experimental evidence for the arginase inhibitory activity of this compound is currently lacking, its core guanidine structure is a key pharmacophore in many potent arginase inhibitors. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to investigate the potential of novel guanidine derivatives, including this compound, as modulators of arginase activity. Further research into the structure-activity relationships of simple guanidine compounds could yield valuable insights for the development of next-generation arginase inhibitors.

References

- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 2. Determination of mammalian arginase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction [frontiersin.org]

- 5. Synthesis of Arginase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Virtual Screening for FDA-Approved Drugs That Selectively Inhibit Arginase Type 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of Human Arginase I by Substrate and Product Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1,1-Dimethylguanidine Sulfate: Synonyms, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,1-Dimethylguanidine sulfate, a versatile compound with applications in chemical synthesis and as a modulator of biological pathways. This document details its alternative names, chemical and physical properties, and provides insights into its use as a substrate in the Pictet-Spengler reaction and as an inhibitor of Nitric Oxide Synthase (NOS).

Synonyms and Alternative Names

This compound is known by a variety of names in scientific literature and commercial catalogs. A comprehensive list of these synonyms and identifiers is provided in Table 1 to aid in literature searches and material sourcing.

Table 1: Synonyms and Alternative Names for this compound

| Synonym/Alternative Name | Source/Context |

| N,N-Dimethylguanidine sulfate | Chemical nomenclature |

| Guanidine, N,N-dimethyl-, sulfate (2:1) | Chemical Abstracts Service (CAS) indexing |

| 1,1-Dimethylguanidinium sulfate | Alternative chemical name |

| N,N-Dimethylguanidine hemisulfate | Common alternative name |

| Metformin Impurity 16 | Pharmaceutical impurity reference[1] |

| NSC 3715 | National Cancer Institute designation[1] |

| Guanidine, 1,1-dimethyl-, sulfate | Chemical nomenclature |

| Carbamimidoyl(dimethyl)azanium;sulfate | IUPAC-related name[1] |

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 2. These properties are essential for its handling, storage, and application in experimental settings.

Table 2: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 598-65-2 | |

| Molecular Formula | C₆H₂₀N₆O₄S (as sulfate salt) | |

| Molecular Weight | 272.33 g/mol | |

| Appearance | White to off-white powder | |

| Melting Point | >300 °C (decomposes) | |

| Solubility | Soluble in water | |

| SMILES | CN(C)C(=N)N.CN(C)C(=N)N.OS(=O)(=O)O | |

| InChI Key | QSCHFHVDZCPIKX-UHFFFAOYSA-N |

Experimental Protocols

General Protocol for the Pictet-Spengler Reaction using a Tryptamine Derivative

This compound can be employed as a substrate or reagent in various chemical syntheses, including the Pictet-Spengler reaction to form tetrahydro-β-carbolines, which are important scaffolds in medicinal chemistry. The following is a general protocol for this reaction.[2][3]

Materials:

-

Tryptamine derivative (1.0 eq)

-

Aldehyde or ketone (1.0-1.2 eq)

-

Anhydrous solvent (e.g., dichloromethane, toluene, methanol)

-

Acid catalyst (e.g., trifluoroacetic acid (TFA), hydrochloric acid (HCl))

-

Anhydrous sodium sulfate or magnesium sulfate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

To a solution of the tryptamine derivative in the chosen anhydrous solvent, add the aldehyde or ketone at room temperature.

-

Add the acid catalyst to the reaction mixture.

-

Stir the reaction for the specified time and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with the reaction solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired tetrahydro-β-carboline.

General Experimental Workflow for Screening Nitric Oxide Synthase (NOS) Inhibitors

1,1-Dimethylguanidine has been identified as a potent inhibitor of both inducible and constitutive isoforms of Nitric Oxide Synthase (NOS).[4][5] The following protocol outlines a general workflow for screening potential NOS inhibitors.[6][7][8][9]

Materials:

-

Nitric Oxide Synthase (e.g., iNOS from mouse)

-

NOS Assay Buffer

-

L-Arginine (substrate)

-

NADPH

-

Cofactors (e.g., FAD, FMN, Tetrahydrobiopterin)

-

Calmodulin

-

Test compounds (potential inhibitors), including this compound as a positive control

-

Griess Reagent (for nitrite determination)

-

Nitrate Reductase (for conversion of nitrate to nitrite)

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Preparation: Prepare a working solution of the NOS enzyme in cold NOS Assay Buffer.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing L-arginine, NADPH, and all necessary cofactors in the NOS Assay Buffer.

-